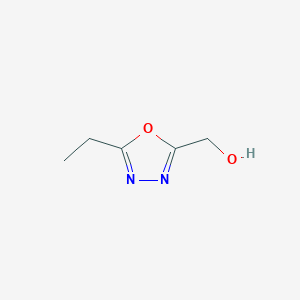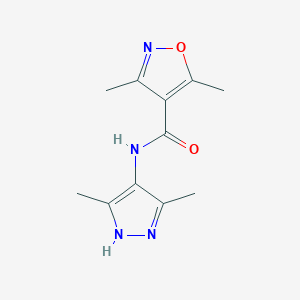![molecular formula C13H19N3O3 B7556460 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mechanism of Action
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is not fully understood. It is believed that 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid works by interfering with the ability of insects to detect and locate their hosts. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid may also interfere with the ability of insects to detect carbon dioxide, which is a key attractant for many insects.
Biochemical and Physiological Effects
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects on insects. It can affect the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as the activity of neurotransmitters involved in insect behavior. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can also affect the physiology of insects by altering their heart rate, respiration rate, and body temperature.
Advantages and Limitations for Lab Experiments
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent and is widely used in scientific research. However, there are some limitations to its use in lab experiments. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be toxic to some species of insects, which can affect the results of experiments that involve those species. Additionally, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be difficult to work with due to its high volatility and potential for contamination.
Future Directions
There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. One area of research is the development of new insect repellents that are more effective and less toxic than 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid. Another area of research is the investigation of the ecological impacts of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid on non-target organisms, such as birds and mammals. Additionally, there is a need for more research on the mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid and its effects on insect behavior and physiology.
Conclusion
In conclusion, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is a highly effective insect repellent that is widely used in scientific research. It has a variety of biochemical and physiological effects on insects, and its mechanism of action is not fully understood. While there are some limitations to its use in lab experiments, 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid remains an important tool for researchers studying insect behavior and physiology. There are many future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid, including the development of new insect repellents and the investigation of its ecological impacts.
Synthesis Methods
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-chloronicotinic acid with diethylamine and ethyl chloroformate, or the reaction of 2-amino-6-chloropyridine with diethylamine and ethyl chloroformate. Both methods involve the use of toxic chemicals and require careful handling.
Scientific Research Applications
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is widely used in scientific research as an insect repellent. It is often used in studies that involve the behavior or physiology of insects, such as mosquito feeding behavior or tick-borne disease transmission. 6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid is also used in studies that investigate the efficacy of other insect repellents or the development of new insect repellents.
properties
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-16(4-2)9-8-14-12(17)10-6-5-7-11(15-10)13(18)19/h5-7H,3-4,8-9H2,1-2H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENODCSIRGPRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)


![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)